5'-O-tert-Butyldiphenylsilyl-thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(t-butyldiphenylsilyl)thymidine is a nucleoside derivative that is commonly used in the synthesis of nucleotide analogs. It is a modified form of thymidine, where the hydroxyl group at the 5’ position is protected by a t-butyldiphenylsilyl group. This modification enhances the stability of the compound and makes it useful in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(t-butyldiphenylsilyl)thymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a t-butyldiphenylsilyl group. This is achieved using t-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of 5’-O-(t-butyldiphenylsilyl)thymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-(t-butyldiphenylsilyl)thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
5’-O-(t-butyldiphenylsilyl)thymidine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of nucleotide analogs and other complex molecules.
Biology: The compound is used in the study of DNA synthesis and repair mechanisms.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of 5’-O-(t-butyldiphenylsilyl)thymidine involves its incorporation into DNA or RNA during synthesis. The t-butyldiphenylsilyl group protects the 5’-hydroxyl group, allowing for selective reactions at other positions. This protection is crucial for the synthesis of nucleotide analogs, which can inhibit viral replication or cancer cell growth by interfering with DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
5’-O-(tert-Butyldimethylsilyl)thymidine: Similar in structure but with a tert-butyldimethylsilyl group instead of a t-butyldiphenylsilyl group.
3’-O-(t-Butyldiphenylsilyl)thymidine: The silyl group is attached at the 3’ position instead of the 5’ position
Uniqueness
5’-O-(t-butyldiphenylsilyl)thymidine is unique due to its specific protective group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex nucleotide analogs and other biochemical applications .
Properties
Molecular Formula |
C26H32N2O5Si |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H32N2O5Si/c1-18-16-28(25(31)27-24(18)30)23-15-21(29)22(33-23)17-32-34(26(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,21-23,29H,15,17H2,1-4H3,(H,27,30,31)/t21-,22+,23+/m0/s1 |
InChI Key |
DARXFPLZEZMZTP-YTFSRNRJSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.